molecular formula C13H13N3S B2602491 1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1004193-59-2

1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B2602491
CAS No.: 1004193-59-2
M. Wt: 243.33
InChI Key: RZHWVGHFZBUKRI-UHFFFAOYSA-N
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Description

1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with benzyl, isothiocyanato, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.

    Oxidation Reactions: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the isothiocyanato group can be achieved using reducing agents like lithium aluminum hydride, yielding amine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), room temperature to mild heating.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

Major Products:

    Substitution: Thiourea or thiocarbamate derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

Scientific Research Applications

1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets through the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Unique due to its specific substitution pattern on the pyrazole ring.

    1-Benzyl-3,5-dimethyl-1H-pyrazole: Lacks the isothiocyanato group, resulting in different reactivity and applications.

    4-Isothiocyanato-3,5-dimethyl-1H-pyrazole:

Properties

IUPAC Name

1-benzyl-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-10-13(14-9-17)11(2)16(15-10)8-12-6-4-3-5-7-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHWVGHFZBUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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